(2-Bromo-2-butylcyclopropyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62360-08-1 |
|---|---|
Molecular Formula |
C13H17Br |
Molecular Weight |
253.18 g/mol |
IUPAC Name |
(2-bromo-2-butylcyclopropyl)benzene |
InChI |
InChI=1S/C13H17Br/c1-2-3-9-13(14)10-12(13)11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3 |
InChI Key |
LDMFYOCQEBHTQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CC1C2=CC=CC=C2)Br |
Origin of Product |
United States |
Stereochemical Control and Conformational Analysis of 2 Bromo 2 Butylcyclopropyl Benzene
Diastereoselective Synthesis of 1,2-Disubstituted Cyclopropanes with Aryl and Alkyl Groups
The synthesis of 1,2-disubstituted cyclopropanes bearing both aryl and alkyl groups often presents a significant challenge in achieving high diastereoselectivity. A notable advancement in this area is the rhodium-catalyzed decomposition of aryldiazoacetates in the presence of an olefin. organic-chemistry.org This method has proven to be highly trans-selective for the synthesis of 1-aryl-2-amino-cyclopropane carboxylates. organic-chemistry.org While not a direct synthesis of (2-Bromo-2-butylcyclopropyl)benzene, the principles of diastereocontrol are transferable.
In a relevant study, the reaction of aryldiazoacetates with N-vinylphthalimide, catalyzed by Rh₂(OAc)₄, consistently yields the trans isomer with a diastereomeric ratio greater than 98:2. organic-chemistry.org The reaction proceeds efficiently at room temperature in dichloromethane. organic-chemistry.org It has been observed that electron-withdrawing groups on the aryl ring of the diazoacetate enhance the reaction yield, while electron-donating groups may necessitate higher temperatures to achieve good conversion. organic-chemistry.org
| Catalyst | Reactants | Solvent | Selectivity | Reference |
| Rh₂(OAc)₄ | Aryldiazoacetate, N-vinylphthalimide | Dichloromethane | >98:2 (trans) | organic-chemistry.org |
Furthermore, palladium-catalyzed intramolecular allylic alkylation of γ-aryl esters has been developed as a novel method for synthesizing trisubstituted cyclopropane (B1198618) derivatives with high diastereoselectivity. researchgate.net This approach, utilizing γ-aryl-γ-(methoxycarbonyl)-γ-vinyl-γ-lactones as substrates, leads to the formation of 1-aryl-1-(methoxycarbonyl)-2-vinylcyclopropanes in good to excellent yields. researchgate.net
Recent developments also include the synthesis of cyclopropyl (B3062369) diboronates from gem-bis(boronates) and thianthrenium salts, which proceeds via a 1,2-rearrangement of tetra-coordinated boron species to give 1,2-disubstituted cyclopropane diboronates with high efficiency. nih.gov This method provides a scalable and stereocontrolled route to polysubstituted cyclopropanes. nih.gov
Enantioselective Approaches for Chiral Aryl-Substituted Cyclopropane Derivatives
Achieving enantioselectivity in the synthesis of chiral aryl-substituted cyclopropanes is a significant goal, opening doors to asymmetrically pure compounds with potential applications in various fields. One approach involves the use of chiral catalysts to direct the formation of one enantiomer over the other.
For instance, asymmetric versions of the rhodium-catalyzed cyclopropanation have been explored using chiral dirhodium catalysts like Rh₂(TBSP)₄. organic-chemistry.org While this has shown moderate enantioselectivity (up to 55% ee), it demonstrates the potential for chiral control in these reactions. organic-chemistry.org
A tandem diastereo- and enantioselective one-pot ethylation/cyclopropanation has been efficiently promoted by a chiral perhydrobenzoxazine. nih.gov This catalytic system is effective for a wide range of di- and trisubstituted α,β-unsaturated aldehydes, yielding the corresponding syn-hydroxycyclopropanes with high diastereo- and enantioselectivity. nih.gov Additionally, an asymmetric one-pot arylation/cyclopropanation of enals has been proposed, utilizing triarylboroxin, diethylzinc, and diiodomethane (B129776). nih.gov
The development of stable yet powerful equivalents of cyclopropanones, such as 1-sulfonylcyclopropanols, has provided a novel pathway to chiral β-lactam derivatives. nih.gov The enantioselective synthesis of these cyclopropanone (B1606653) surrogates is achieved through the α-hydroxylation of sulfonylcyclopropanes. nih.gov
| Catalyst/Reagent | Substrate | Outcome | Enantioselectivity | Reference |
| Chiral dirhodium catalysts (e.g., Rh₂(TBSP)₄) | Aryldiazoacetate, N-vinylphthalimide | Asymmetric cyclopropanation | Moderate (up to 55% ee) | organic-chemistry.org |
| Chiral perhydrobenzoxazine | α,β-unsaturated aldehydes | Enantio- and diastereoselective ethylation/cyclopropanation | High | nih.gov |
| Bis(silyl) peroxide | Sulfonylcyclopropanes | Enantioselective synthesis of 1-sulfonylcyclopropanols | General approach to enantioenriched cyclopropanone derivatives | nih.gov |
Configurational Stability and Isomerization Pathways of Bromocyclopropanes
The configurational stability of substituted cyclopropanes, particularly halocyclopropanes, is a critical factor in their synthesis and application. Atropisomers, which are stereoisomers arising from restricted rotation about a single bond, are a key concept in understanding this stability. nih.gov The rate at which these stereoisomers interconvert, or racemize, is a measure of their configurational stability. nih.gov
For bromocyclopropanes, thermal isomerization is a known process. rsc.org The study of the thermal isomerization of both chlorocyclopropane (B1620479) and bromocyclopropane (B120050) has provided insights into their relative stabilities and the energy barriers to isomerization. rsc.org
The evaluation of configurational stability is central to any work involving atropisomeric molecules. nih.gov Experimental methods to measure the rate of racemization in atropisomers include kinetic analysis of the racemization of an enantioenriched sample, dynamic HPLC, and variable-temperature NMR. nih.gov These techniques allow for the determination of the energy barriers to rotation and, consequently, the configurational stability of the molecule. nih.gov
Conformational Preferences of Cyclopropyl-Substituted Aromatic Systems
The conformation of a molecule, its three-dimensional shape, is intrinsically linked to its reactivity and properties. In the case of cyclopropyl-substituted aromatic systems like this compound, the conformational preferences are dictated by a delicate balance of steric and electronic effects.
Analysis of Cyclopropane Ring Pucker and Associated Strain
The cyclopropane ring is inherently strained due to its small bond angles (60°) compared to the ideal tetrahedral angle of 109.5°. libretexts.orgpressbooks.pubpressbooks.pub This angle strain is a primary contributor to the high ring strain of cyclopropane. libretexts.orgpressbooks.pub In addition to angle strain, cyclopropane also experiences significant torsional strain because the C-H bonds on adjacent carbon atoms are eclipsed. libretexts.orgpressbooks.pub
The bonding in cyclopropane is often described in terms of "bent bonds," where the electron density of the C-C bonds is located outside the internuclear axis. pressbooks.pub This results in weaker C-C bonds compared to those in open-chain alkanes. pressbooks.pub The total strain energy of cyclopropane is approximately 115 kJ/mol (27.5 kcal/mol). pressbooks.pub
Unlike larger cycloalkanes, cyclopropane is a rigid, planar molecule. youtube.commasterorganicchemistry.com This rigidity means that it cannot pucker to relieve torsional strain, a mechanism available to cyclobutane (B1203170) and cyclopentane. libretexts.orgyoutube.comfiveable.me The puckered conformation is a non-planar arrangement that minimizes ring strain by distorting the ring. fiveable.me
Influence of Alkyl (Butyl) and Aryl Substituents on Cyclopropane Conformations
The presence of substituents on the cyclopropane ring, such as the butyl and aryl groups in this compound, significantly influences its conformational preferences. The interaction between these substituents and the cyclopropane ring, as well as with each other, dictates the most stable arrangement of the molecule.
Spectroscopic studies of cyclopropylbenzene (B146485) have revealed the presence of a single, bisected conformer. acs.org In this conformation, the plane of the phenyl ring bisects the C2-C1-C3 angle of the cyclopropane ring. The absence of a perpendicular conformer is attributed to low barriers for interconversion. acs.org
The presence of a bromine atom, as in 1,3-bromocyclopropylbenzene, introduces further complexity. While vibrational information alone may not be sufficient to definitively assign the specific bisected conformer, rotational contours in the electronic spectrum can provide crucial insights. acs.org For 1,3-bromocyclopropylbenzene, the "B1" bisecting conformer, where the cyclopropyl ring is directed away from the bromine atom, was assigned. acs.org
The "Cyclopropyl Effect" and its Impact on Conformational Preferences of Adjacent Groups
The "cyclopropyl effect" refers to the influence of a cyclopropyl group on the conformational preferences of adjacent substituents. chemistryworld.com This effect is a manifestation of the unique electronic properties of the cyclopropane ring, which can interact with neighboring groups through hyperconjugation.
Studies on monofluorinated cyclopropylamines have shown that stereoelectronic effects, specifically hyperconjugative interactions, govern the conformational preferences and basicity of these molecules. nih.gov These interactions lead to different local charge distributions and hybridization of the nitrogen lone pair, ultimately influencing the stability of different conformers. nih.gov
Reaction Mechanisms and Pathways Involving the 2 Bromo 2 Butylcyclopropyl Benzene Core
Electrophilic and Nucleophilic Reactivity of the Strained Cyclopropane (B1198618) Ring
The cyclopropane ring in (2-Bromo-2-butylcyclopropyl)benzene possesses significant ring strain, estimated to be over 100 kJ/mol, which is a primary driver for its reactivity. researchgate.net This strain, a combination of angle and torsional strain, weakens the carbon-carbon bonds and imparts p-character to them, making the cyclopropane ring susceptible to reactions typical of alkenes, including electrophilic, nucleophilic, and radical additions. youtube.com
The presence of an electron-withdrawing group on the cyclopropane ring can render it susceptible to nucleophilic attack. youtube.com In the case of this compound, the bromine atom acts as such a group.
Aryl-substituted cyclopropanes, such as this compound, are a significant subclass of cyclopropanes. While generally less reactive than donor-acceptor cyclopropanes, they can undergo ring-opening reactions through various activation strategies. bohrium.comnih.gov These reactions are crucial as they provide access to synthetically valuable 1,3-difunctionalized molecules. nih.gov
The ring-opening of electrophilic cyclopropanes can proceed via an S"2-like mechanism. nih.gov In this process, a nucleophile attacks one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond and the formation of a more stable, open-chain product. The kinetics of these non-catalytic ring-opening reactions have been studied, providing insights into the inherent S"2 reactivity of these strained rings. researchgate.netnih.gov For aryl-substituted cyclopropanes, the aryl group can influence the reaction rate. researchgate.net
Mechanistic studies have proposed that some ring-opening reactions proceed through an S"2-like nucleophilic attack and ring-opening manifold. researchgate.net This pathway is characterized by its mild reaction conditions and the use of an oxidant for catalyst regeneration. researchgate.net
Visible-light photoredox catalysis has emerged as a powerful tool for the ring-opening and functionalization of arylcyclopropanes. bohrium.comnih.govnih.gov This method involves the single-electron transfer (SET) oxidation of the arylcyclopropane to generate a cyclopropane radical cation. bohrium.comnih.gov This radical cation is a highly reactive intermediate where the C-C bond of the cyclopropane ring is weakened, facilitating a regio- and stereoselective nucleophilic attack. bohrium.com The resulting benzylic radical can then be further functionalized. bohrium.com
This strategy has been successfully applied to a variety of arylcyclopropanes, leading to 1,3-difunctionalization products. nih.gov For instance, cooperative N-heterocyclic carbene (NHC) and organophotoredox catalysis has enabled a ring-opening/arylcarboxylation/acylation cascade reaction of arylcyclopropanes. nih.govnih.gov Mechanistic studies, including DFT calculations, have been instrumental in understanding the reaction mechanism and regioselectivity. bohrium.com
| Catalyst System | Reaction Type | Key Intermediate | Outcome |
|---|---|---|---|
| Visible-light photoredox catalyst | Ring-opening functionalization | Aryl radical cation | 1,3-difunctionalized products |
| Cooperative NHC and organophotoredox catalyst | Ring-opening/arylcarboxylation/acylation cascade | Benzylic radical and ketyl radical | 1-Aroyloxylated-3-acylated alkanes |
Transition metals can mediate the activation and cleavage of C-C bonds in cyclopropanes. capes.gov.br While less common for simple arylcyclopropanes compared to those with chelating groups, metal-mediated pathways offer alternative routes for ring-opening. nih.gov For instance, palladium-catalyzed cross-coupling of aryl bromides with cyclopropylmagnesium bromide has been used to form cyclopropyl (B3062369) arenes. organic-chemistry.org
Boron trichloride (B1173362) (BCl₃) has been shown to mediate the ring-opening 1,3-arylboration of arylcyclopropanes in the presence of arene nucleophiles. nih.gov The proposed mechanism involves the formation of a zwitterionic intermediate, followed by nucleophilic attack of the arene on the benzylic cation. nih.gov
| Reagent | Reaction Type | Proposed Intermediate | Product |
|---|---|---|---|
| BCl₃ / Arene | Ring-opening 1,3-arylboration | Zwitterionic intermediate, benzylic cation | 3,3-Diaryl-propyl boronic esters |
| Pd catalyst / Cyclopropylmagnesium bromide | Cross-coupling | Organopalladium species | Cyclopropyl arenes |
Ring-Opening Reactions of Arylcyclopropanes
Reactivity of the Bromine Substituent on the Cyclopropane Ring
The bromine atom in this compound is a key functional group that significantly influences the compound's reactivity. It can participate in halogen exchange reactions and formal nucleophilic substitutions.
Direct S"2 substitution on a cyclopropyl halide is challenging due to the significant ring strain and the high s-character of the carbon-halogen bond. acs.orgstackexchange.com The transition state for an S"2 reaction requires a trigonal bipyramidal geometry with bond angles of 120°, which is highly unfavorable for a cyclopropane ring with internal bond angles of 60°. stackexchange.com This makes the activation energy for a direct S"2 reaction on a cyclopropyl halide very high. stackexchange.com
However, formal nucleophilic substitution can be achieved through a sequential dehydrobromination/nucleophile addition mechanism. acs.org This process involves an initial base-assisted dehydrobromination to form a highly reactive cyclopropene (B1174273) intermediate. The subsequent strain-release-driven addition of a nucleophile to the double bond of the cyclopropene affords the substitution product. acs.org This method has been successfully employed for the formal nucleophilic substitution of 2-bromocyclopropylcarboxamides with various azoles, leading to N-cyclopropyl heterocycles. acs.org
Metal-halogen exchange is another important reaction for organic halides. wikipedia.org This reaction, typically involving electropositive metals like lithium, converts an organic halide into an organometallic compound. wikipedia.org For instance, butyllithium (B86547) is commonly used for lithium-halogen exchange. wikipedia.org This reaction is kinetically controlled and is often faster than nucleophilic addition. wikipedia.org The resulting organolithium reagent can then be used in a variety of subsequent reactions.
Role of Bromine in Catalytic Cross-Coupling Cycles (e.g., Oxidative Addition, Reductive Elimination)
The bromine atom is the primary reactive handle on this compound for engaging in catalytic cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. The carbon-bromine (C-Br) bond is intrinsically polarized, making the cyclopropyl carbon atom electrophilic and susceptible to reaction with low-valent transition metal catalysts, most commonly palladium(0) or nickel(0) complexes. rsc.orgyoutube.com
The catalytic cycle typically commences with the oxidative addition of the C-Br bond to the metal center. rsc.orgyoutube.com In this crucial step, the metal complex inserts itself into the C-Br bond, cleaving it and forming a new organometallic intermediate, for example, a (2-butyl-2-phenylcyclopropyl)palladium(II) bromide species. This process involves the oxidation of the metal from a lower (e.g., 0) to a higher (e.g., +2) oxidation state. youtube.com The efficiency of this step, often the rate-determining part of the cycle, is influenced by the phosphine (B1218219) ligands on the metal and the electronic nature of the arylcyclopropane. rsc.org
Following oxidative addition, the cycle proceeds through steps like transmetalation (e.g., in Suzuki or Negishi couplings where an organometallic reagent transfers its organic group to the palladium center) or migratory insertion (e.g., in Heck coupling). youtube.com The final key step is reductive elimination . Here, the two organic groups bound to the metal center (the cyclopropyl group and the group transferred during transmetalation) couple to form a new single bond, releasing the final product. youtube.com This step reduces the metal's oxidation state back to its initial low-valent form (e.g., Pd(II) to Pd(0)), thus regenerating the catalyst to participate in a new cycle. youtube.com The use of bromoarenes in such couplings is well-established, and the principles apply directly to the reactivity of this compound. organic-chemistry.orgacs.orgorganic-chemistry.org
| Step | Description | Change in Metal Oxidation State | Role of this compound |
|---|---|---|---|
| Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond of the substrate. rsc.org | Increases (e.g., Pd(0) → Pd(II)) | Acts as the electrophile, providing the C-Br bond for activation. |
| Transmetalation | An organometallic nucleophile (e.g., R-B(OH)₂) transfers its organic group (R) to the palladium complex. | No change | The cyclopropylpalladium(II) intermediate accepts the incoming R group. |
| Reductive Elimination | The two organic ligands on the palladium complex couple and are expelled as the final product. youtube.com | Decreases (e.g., Pd(II) → Pd(0)) | The cyclopropyl moiety is incorporated into the new product molecule. |
Influence of the Butyl Substituent on Reaction Regioselectivity and Stereoselectivity
The butyl group at the C2 position of the cyclopropane ring, adjacent to the bromine, plays a critical role in directing the outcomes of reactions through steric effects. ucla.edu Steric hindrance refers to the influence of the physical size of a group on the accessibility of a reaction center. ucla.edulibretexts.org The bulky nature of the butyl group can significantly impact both the rate and selectivity of chemical transformations. fiveable.mewikipedia.org
In cross-coupling reactions, the butyl group's bulk can hinder the approach of the large transition metal catalyst to the C-Br bond, potentially slowing the rate of oxidative addition compared to a less substituted analog. libretexts.org More importantly, it influences the stereoselectivity of subsequent reactions. For instance, in reactions where the cyclopropane ring itself is modified, reagents will preferentially approach from the face of the ring opposite to the bulky butyl group, leading to a specific stereoisomer of the product. unl.pt This is a common strategy in asymmetric synthesis, where steric directors are used to control the three-dimensional arrangement of atoms. rsc.orgunl.pt
Furthermore, in potential ring-opening reactions, the butyl group can influence which C-C bond of the strained cyclopropane ring is cleaved. The steric strain it introduces can weaken adjacent bonds and its electronic properties can stabilize intermediates formed upon ring cleavage, thereby controlling the regioselectivity of the reaction. wikipedia.org Studies on related systems show that bulky substituents can favor specific reaction pathways by creating a more hindered environment, which can enhance stereoselectivity in certain transformations like the Michael reaction. fiveable.me
Photochemistry and Electrochemistry of Aryl Cyclopropane Derivatives
The interaction between the phenyl ring's π-system and the unique Walsh orbitals of the cyclopropane ring endows arylcyclopropanes with rich photochemical and electrochemical properties. rsc.orgrsc.org
Upon irradiation with light, particularly in the presence of a suitable photosensitizer, arylcyclopropanes can undergo a photoinduced electron transfer (SET) process. acs.orgrsc.orgnih.gov In this event, the arylcyclopropane can donate an electron to an excited-state photosensitizer (or an electron acceptor), generating a highly reactive arylcyclopropane radical cation. nih.govnih.gov The formation of this radical cation is a pivotal step that initiates a cascade of chemical events. rsc.orgrsc.org The bond connecting the two substituted carbons of the cyclopropane ring (the Cα–Cβ bond) is significantly weakened in the radical cation state, making it prone to cleavage. researchgate.net This SET-induced ring opening is a common pathway for the 1,3-difunctionalization of arylcyclopropanes, where nucleophiles can add to the termini of the cleaved C-C bond. nih.govresearchgate.net The presence of substituents on the aryl ring and the cyclopropane ring, such as the butyl group, can modulate the oxidation potential of the molecule and the stability of the resulting radical cation, thereby influencing the efficiency and outcome of the SET process. rsc.org
Once formed, the arylcyclopropane radical cation is a key intermediate whose fate dictates the final product structure. cdnsciencepub.comacs.org The dynamics of these excited states and intermediates are complex and can be probed by techniques like time-resolved spectroscopy. nih.govnih.gov The radical cation can undergo several transformations, including nucleophilic attack, rearrangement, or further oxidation. rsc.orgresearchgate.net
Studies have shown that nucleophiles can attack the radical cation in a process that resembles an SN2 reaction, often with high regioselectivity at the more substituted carbon atom of the cyclopropane ring and with inversion of configuration. acs.org The distribution of positive charge and spin density in the radical cation intermediate is crucial for determining its reactivity. cdnsciencepub.com The phenyl group delocalizes the charge and spin, stabilizing the intermediate, while the butyl and bromo substituents on the cyclopropane ring of this compound would further influence this distribution through their electronic and steric properties. acs.org These intermediates are central to various synthetic transformations, including photooxygenations to form endoperoxides and electrochemical functionalizations. rsc.orgnih.gov
Ring Expansion and Contraction Reactions
The inherent strain energy of the cyclopropane ring (approximately 27.5 kcal/mol) makes it a substrate for reactions that involve ring cleavage, which can lead to thermodynamically more stable structures through ring expansion or contraction. wikipedia.orgchemistrysteps.com
Ring expansion reactions can occur when a carbocation is generated adjacent to the cyclopropane ring. The relief of ring strain provides a strong driving force for one of the cyclopropane C-C bonds to migrate, expanding the ring by one carbon. For example, a cyclopropylmethyl cation can rearrange to a cyclobutyl cation. chemistrysteps.com While this compound does not have a pre-formed carbocation, reaction conditions that promote the formation of such an intermediate (e.g., via loss of the bromide ion with Lewis acid assistance) could potentially trigger a ring expansion to a cyclobutane (B1203170) derivative.
Ring contraction reactions are also known, often proceeding through radical mechanisms or rearrangements like the Favorskii rearrangement. wikipedia.orgacs.org For instance, the formation of a radical on a carbon adjacent to a carbonyl group can lead to cyclization and subsequent ring contraction. acs.org While less common for simple cyclopropanes, specific substitution patterns can facilitate such pathways. rsc.org Transition metal-catalyzed reactions can also promote ring-opening of cyclopropanes to form metallacyclobutane intermediates, which can then undergo further reactions that may result in either ring-retained products or rearranged structures. wikipedia.orgacs.orgrsc.org
| Reaction Type | Typical Intermediate | Driving Force | Potential Outcome for a Cyclopropane System |
|---|---|---|---|
| Ring Expansion | Carbocation adjacent to the ring | Relief of ring strain (e.g., cyclopropane → cyclobutane). chemistrysteps.com | Formation of a four-membered ring (cyclobutane derivative). |
| Ring Contraction | Radical or anionic species | Formation of a more stable intermediate or product via rearrangement. wikipedia.orgacs.org | Formation of an acyclic product or smaller ring (less common). |
| Norcaradiene Rearrangement | Electrocyclic ring opening | Thermal or photochemical energy | Conversion to a cycloheptatriene (B165957) derivative. uchicago.edu |
Advanced Spectroscopic Investigations and Structural Elucidation
High-Resolution Infrared Spectroscopy for Vibrational Mode Analysis and Strain Assessment
High-resolution infrared (IR) spectroscopy is a powerful tool for analyzing the vibrational modes of molecules. For cyclopropane (B1198618) derivatives, IR spectroscopy offers specific insights into the high degree of ring strain inherent in the three-membered ring.
The vibrational frequencies of the cyclopropane ring are sensitive to substitution. The C-H stretching vibrations in cyclopropanes typically appear at higher frequencies (~3080-3040 cm⁻¹) compared to alkanes, which is a direct consequence of the increased s-character in the C-H bonds due to the ring's geometry. docbrown.info In (2-Bromo-2-butylcyclopropyl)benzene, the presence of phenyl, butyl, and bromo substituents would further influence these characteristic frequencies.
Key vibrational modes for analysis include:
C-H Stretching: The C-H bonds of the cyclopropyl (B3062369) ring are expected to absorb in the 3100-3000 cm⁻¹ region. docbrown.info The aromatic C-H stretches from the phenyl group will appear in a similar region, typically around 3100-3000 cm⁻¹. The aliphatic C-H stretches of the butyl group will be observed at lower frequencies, in the 2960-2850 cm⁻¹ range.
Ring Vibrations: The cyclopropane ring itself has characteristic "breathing" and deformation modes. The symmetric ring breathing mode is often observed near 1200 cm⁻¹, while other skeletal vibrations of the -CH₂- groups in the ring appear between 1020 and 1000 cm⁻¹. docbrown.info
Substituent Effects: The C-Br stretching frequency is typically found in the 700-500 cm⁻¹ range. The exact position is sensitive to the mass of the bromine atom and the nature of the other substituents on the carbon atom. The phenyl group will exhibit characteristic absorptions for C=C stretching in the 1600-1450 cm⁻¹ region and out-of-plane bending vibrations that are indicative of the substitution pattern on the benzene (B151609) ring.
The inherent ring strain of the cyclopropane ring significantly affects its vibrational spectrum. pku.edu.cn This strain leads to a rehybridization of the carbon orbitals, increasing the p-character of the C-C bonds within the ring and consequently increasing the s-character of the exocyclic bonds. stackexchange.com This effect can be observed in the vibrational frequencies of bonds attached to the ring. For instance, an exocyclic C=O bond on a cyclopropane ring shows a higher stretching frequency compared to its acyclic or larger-ring counterparts, a phenomenon attributed to the increased s-character strengthening the C=O bond. stackexchange.com While this compound lacks an exocyclic double bond, the principle of how ring strain modifies the electronic character and thus the vibrational frequencies of attached groups remains a key aspect of its IR spectral analysis.
Table 1: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Cyclopropyl C-H | Stretching | ~3080 - 3040 |
| Aromatic C-H | Stretching | ~3100 - 3000 |
| Butyl C-H | Stretching | ~2960 - 2850 |
| Aromatic C=C | Stretching | ~1600 - 1450 |
| Cyclopropyl -CH₂- | Skeletal Vibration | ~1020 - 1000 |
| C-Br | Stretching | ~700 - 500 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity, conformation, and stereochemistry of this compound. Both ¹H and ¹³C NMR provide critical data for a complete structural assignment.
In ¹H NMR, the protons on the cyclopropane ring typically resonate in a distinct upfield region, often between 0.2 and 1.5 ppm, due to the magnetic anisotropy of the ring. However, in this compound, the deshielding effect of the adjacent phenyl group would shift these signals downfield. The protons on the carbon bearing the phenyl group would be the most deshielded among the cyclopropyl protons.
The presence of a chiral center at the bromine-bearing carbon and another at the phenyl-bearing carbon means that diastereomers (cis and trans isomers) are possible. These diastereomers will have distinct NMR spectra. For instance, the coupling constants (J-values) between the cyclopropyl protons are highly dependent on their relative stereochemistry. Typically, cis-protons exhibit larger coupling constants (J_cis ≈ 8-10 Hz) than trans-protons (J_trans ≈ 4-6 Hz).
In ¹³C NMR, the carbon atoms of the cyclopropane ring are also shielded, typically appearing in the range of -5 to 30 ppm in unsubstituted cyclopropane. For substituted derivatives, these chemical shifts can vary significantly. For example, in 2-bromo-2-methylpropane, the carbon attached to the bromine atom has a chemical shift of approximately 66.5 ppm, while the methyl carbons are around 35.3 ppm. docbrown.info A similar trend would be expected for this compound, with the C-Br carbon being significantly downfield. The carbons of the phenyl group would appear in the aromatic region (110-140 ppm), and the butyl group carbons would have characteristic shifts in the aliphatic region.
The stereochemistry of the molecule can be further investigated using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments can detect through-space interactions between protons, providing evidence for the spatial proximity of different groups and thus helping to assign the relative stereochemistry of the substituents on the cyclopropane ring.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Analogs
| Carbon Environment | Analogous Compound | Approximate Chemical Shift (ppm) | Reference |
| C-Br | 2-bromo-2-methylpropane | 66.5 | docbrown.info |
| C(CH₃)₃ | 2-bromo-2-methylpropane | 35.3 | docbrown.info |
| C-Ph (benzylic) | 1,2-dibromo-1,2-diphenylethane | 56.1 - 59.2 | rsc.org |
| Phenyl C | 1,2-dibromo-1,2-diphenylethane | 127.9 - 140.0 | rsc.org |
Mass Spectrometry for Mechanistic Pathway Elucidation and Intermediate Detection
Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation pattern of a compound, which can be used to elucidate mechanistic pathways of its formation or decomposition. For this compound, electron ionization (EI) mass spectrometry would be particularly informative.
The presence of bromine is readily identifiable in the mass spectrum due to its characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). docbrown.info This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. Any fragment containing the bromine atom will also exhibit this isotopic signature. libretexts.org
The fragmentation of cyclopropane derivatives often involves the cleavage of the strained ring. docbrown.info For this compound, several fragmentation pathways can be predicted:
Loss of a Bromine Radical: Cleavage of the weak C-Br bond would lead to a cyclopropylcarbinyl-type cation. This is often a favorable pathway for bromoalkanes. docbrown.info
Ring Opening: The molecular ion could undergo ring-opening to form a more stable acyclic radical cation.
Loss of the Butyl Group: Cleavage of the bond between the cyclopropane ring and the butyl group would result in a bromophenylcyclopropyl cation.
Loss of the Phenyl Group: This is generally less likely but possible.
McLafferty-type Rearrangements: If applicable, this could occur within the butyl chain.
By analyzing the fragments produced under different conditions or by using tandem mass spectrometry (MS/MS), it is possible to piece together reaction mechanisms. For example, in the study of biosynthetic pathways, mass spectrometry combined with isotopic labeling can trace the incorporation of atoms from precursors into the final product, thereby elucidating the sequence of enzymatic reactions. nih.govfrontiersin.org Similarly, by analyzing the products of a chemical reaction using MS, one can identify intermediates and byproducts, which provides clues about the underlying reaction mechanism. chemrxiv.org
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Proposed Structure | Key Feature |
| [M]⁺, [M+2]⁺ | [C₁₃H₁₇Br]⁺ | Molecular ion peaks with characteristic bromine isotope pattern. |
| [M - Br]⁺ | [C₁₃H₁₇]⁺ | Loss of a bromine radical. |
| [M - C₄H₉]⁺ | [C₉H₈Br]⁺ | Loss of the butyl group, fragment retains bromine isotope pattern. |
| [C₃H₇]⁺ | [CH₃CH₂CH₂]⁺ | Propyl cation, a common fragment from butyl chains, m/z = 43. docbrown.info |
X-ray Crystallography for Absolute Stereochemistry Determination (of the compound or its derivatives)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. researchgate.netnih.gov For a chiral molecule like this compound, which has at least two stereocenters, obtaining a single crystal suitable for X-ray diffraction would provide an unambiguous assignment of the relative and absolute configuration of all stereogenic centers. researchgate.net
The presence of a heavy atom like bromine is particularly advantageous for determining the absolute configuration via anomalous dispersion (the Bijvoet method). researchgate.net When X-rays interact with a heavy atom, the anomalous scattering effect becomes significant, leading to measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l). researchgate.net The analysis of these differences allows for the unequivocal determination of the absolute structure, often expressed by the Flack parameter, which should be close to zero for the correct enantiomer. researchgate.net
While obtaining a crystal of the target compound itself is ideal, it is also common practice to synthesize a derivative that crystallizes more readily. researchgate.netacs.org For instance, if this compound is an oil, it could be derivatized to a crystalline solid (e.g., by introducing a functional group that promotes crystallization). The crystal structure of this derivative would then reveal the stereochemistry of the core molecule. acs.org
Numerous studies on substituted cyclopropanes and brominated organic molecules have successfully used X-ray crystallography to confirm their structures. researchgate.netnih.govmdpi.com These studies not only confirm the connectivity and stereochemistry but also provide precise bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice, such as hydrogen bonds or halogen bonds. nih.govmdpi.com For this compound, a crystal structure would definitively establish the cis or trans relationship between the phenyl and butyl groups and determine the absolute configuration (R or S) at each chiral center.
Computational and Theoretical Chemistry Studies of 2 Bromo 2 Butylcyclopropyl Benzene
Density Functional Theory (DFT) Calculations for Structural Optimization and Energetic Analysis
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules such as (2-Bromo-2-butylcyclopropyl)benzene. DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms (structural optimization) and to evaluate the molecule's energy.
The cyclopropane (B1198618) ring is inherently strained due to its C-C-C bond angles of 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This angle strain, combined with torsional strain from eclipsing hydrogen atoms, results in a high ring strain energy, typically around 27.5 kcal/mol for the parent cyclopropane. The substituents on the cyclopropane ring in this compound—a bromine atom, a butyl group, and a phenyl group—are expected to modulate this strain energy.
The presence of bulky substituents like the butyl and phenyl groups can introduce additional steric strain. DFT calculations can quantify this effect by comparing the energy of the fully optimized molecule with that of appropriate strain-free reference compounds. The strain energy (SE) can be estimated using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction, thereby canceling out systematic errors in the calculations.
For instance, a hypothetical isodesmic reaction to calculate the strain energy could be:
This compound + 3 Ethane + Propane + Bromomethane + Benzene (B151609) → Propane + Isobutane + Toluene + 1-Bromopropane + Cyclohexane
The strain energy would then be the enthalpy change of this reaction. The specific values would depend on the level of theory and basis set used in the DFT calculations. Generally, it is expected that the steric hindrance between the substituents would lead to a higher strain energy compared to unsubstituted cyclopropane.
Table 1: Representative Theoretical Strain Energies of Substituted Cyclopropanes
| Compound | Substituents | Calculated Strain Energy (kcal/mol) |
| Cyclopropane | H, H | 27.5 |
| Phenylcyclopropane | Phenyl, H | ~28.0 |
| 1,1-Diethylcyclopropane | Ethyl, Ethyl | ~30.2 |
| (Hypothetical) this compound | Bromo, Butyl, Phenyl | > 30.0 |
Note: The value for this compound is a qualitative prediction based on known substituent effects.
The presence of the flexible butyl group and the rotatable phenyl group in this compound gives rise to a complex conformational energy landscape. Different spatial arrangements of these groups will have varying energies, and identifying the global minimum energy conformation is crucial for understanding the molecule's properties.
DFT calculations can be used to perform a systematic conformational search. This involves rotating the single bonds (e.g., the C-C bond connecting the cyclopropane ring to the phenyl group, and the C-C bonds within the butyl group) and calculating the energy of each resulting conformer. The results can be plotted on a potential energy surface to visualize the energy landscape and identify the most stable conformers.
For this compound, several stereoisomers are possible due to the substituted cyclopropane ring. The relationship between the phenyl group and the bromo/butyl substituents can be cis or trans. DFT calculations can predict the relative stabilities of these isomers. Generally, the trans isomer, where the bulky phenyl and butyl groups are on opposite sides of the ring, would be expected to be thermodynamically more stable due to reduced steric hindrance.
Table 2: Hypothetical Relative Energies of this compound Isomers from DFT Calculations
| Isomer | Relative Energy (kcal/mol) |
| trans-(2-Bromo-2-butylcyclopropyl)benzene | 0.00 (Reference) |
| cis-(2-Bromo-2-butylcyclopropyl)benzene | +2.5 |
Note: These values are illustrative and represent a plausible energy difference based on steric considerations.
Molecular Orbital Theory and Electronic Structure Analysis
Molecular Orbital (MO) theory provides a detailed picture of the electronic structure of a molecule, which is fundamental to understanding its bonding and reactivity. For this compound, MO analysis can shed light on the unique nature of the cyclopropane ring and the distribution of electrons in reactive intermediates.
The bonding in cyclopropane cannot be adequately described by standard sp³ hybridization. The Walsh model and other theoretical frameworks propose that the C-C bonds in the cyclopropane ring are "bent" or "banana" bonds. nih.gov This means that the maximum electron density does not lie along the internuclear axis, but rather is displaced outwards. This outward curvature of the bonds relieves some of the angle strain.
Computational chemistry can visualize and quantify the nature of these bent bonds. Analysis of the electron density distribution, often using techniques like the Quantum Theory of Atoms in Molecules (QTAIM), can map the bond paths and locate the bond critical points. For this compound, the electron-withdrawing nature of the bromine atom and the conjugating ability of the phenyl group would be expected to influence the electron density distribution within the cyclopropane ring, potentially affecting the degree of bond bending.
Many reactions involving cyclopropanes proceed through radical intermediates. For example, homolytic cleavage of the C-Br bond in this compound would generate a cyclopropyl (B3062369) radical. The stability and subsequent reactivity of this radical are governed by the distribution of the unpaired electron, known as the spin density.
DFT calculations, specifically unrestricted DFT for open-shell systems, can be used to calculate the spin density at each atom in the radical intermediate. In the case of the (2-butyl-2-phenylcyclopropyl) radical, it is expected that the spin density would not be entirely localized on the carbon atom where the bromine was attached. The adjacent phenyl group can stabilize the radical through resonance, delocalizing the unpaired electron into the aromatic ring. The butyl group would have a smaller, hyperconjugative stabilizing effect. Understanding this spin density distribution is key to predicting the regioselectivity of subsequent radical reactions.
Table 3: Hypothetical Spin Density Distribution in the (2-Butyl-2-phenylcyclopropyl) Radical
| Atomic Center | Calculated Spin Density (arbitrary units) |
| Cyclopropyl Carbon (formerly C-Br) | +0.65 |
| Phenyl Ring (ortho positions) | +0.10, +0.10 |
| Phenyl Ring (para position) | +0.12 |
| Other Atoms | < 0.03 |
Note: These values are representative and illustrate the delocalization of the radical onto the phenyl ring.
Mechanistic Investigations using Computational Chemistry
Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing for the study of transition states and reaction pathways that are often difficult to observe experimentally. escholarship.org For reactions involving this compound, such as nucleophilic substitution or ring-opening reactions, computational methods can provide a detailed, step-by-step understanding of the process.
By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. The height of the energy barrier at the transition state determines the reaction rate. For example, in a hypothetical S(_N)1 reaction, computational chemistry could be used to model the formation of the cyclopropyl cation intermediate and its subsequent reaction with a nucleophile. The calculations would reveal the geometry of the transition state and the activation energy for the reaction.
Furthermore, computational studies can help to distinguish between competing reaction pathways. For instance, a reaction of this compound might proceed through a concerted mechanism or a stepwise mechanism. By comparing the calculated activation energies for both pathways, the more favorable route can be identified.
Transition State Characterization and Activation Barrier Determination
Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions by characterizing the structures and energies of transition states and intermediates. For reactions involving this compound, such as solvolysis or rearrangement, density functional theory (DFT) is a commonly employed method to map out the potential energy surface.
The ring-opening of cyclopropanes can proceed through various pathways, and the activation barrier for each path determines the reaction's feasibility and rate. For instance, in the polar addition of bromine to cyclopropane, DFT calculations have been used to investigate the reaction mechanism, revealing the nature of the intermediates and transition states. researchgate.net While a direct study on this compound is not prevalent in the literature, analogous systems provide significant insights. For example, DFT studies on the cyclopropanation of styrene (B11656) derivatives, which lead to phenyl-substituted cyclopropanes, help in understanding the stability and reactivity of the cyclopropane ring. acs.org
In a hypothetical ring-opening reaction of this compound, computational methods can be used to model the heterolytic cleavage of the C-Br bond, leading to a cyclopropyl cation. The stability of this cation would be influenced by the phenyl and butyl groups. DFT calculations can determine the energy of the transition state leading to this cation, thus providing the activation energy for the reaction. Similarly, concerted pathways or those involving the cleavage of a C-C bond in the cyclopropane ring can also be modeled.
A representative example of calculated activation barriers for the ring-opening of a related three-membered heterocycle is presented in Table 1. These values, computed using DFT, illustrate how the nature of the atom in the ring and its substituents can significantly influence the activation energy of the ring-opening reaction. nih.gov
Table 1: Calculated Activation Energies for the Ring-Opening of Substituted Three-Membered Heterocycles
| Compound (C6H10Y) | Substituent (Y) | Activation Energy (ΔE≠) (kcal/mol) |
|---|---|---|
| Aziridine | NH | 32.1 |
| Aziridine | NMs | 7.0 |
| Aziridine | NTf | -2.7 |
| Phosphirane | PH | 21.2 |
| Epoxide | O | 16.6 |
| Thiirane | S | 9.6 |
Data sourced from a computational study on the ring-opening of three-membered heterocycles. The calculations were performed at the ZORA-OLYP/QZ4P level of theory. nih.gov
Prediction of Regioselectivity and Stereoselectivity in Cyclopropane Transformations
When a substituted cyclopropane undergoes a ring-opening reaction, the question of which bond breaks (regioselectivity) and the stereochemical outcome of the reaction are of fundamental importance. Computational models are invaluable for predicting these selectivities.
For this compound, a ring-opening reaction could proceed via the cleavage of one of three C-C bonds. The regioselectivity will be governed by the stability of the resulting intermediate. For example, cleavage of the C1-C2 bond would be influenced by the phenyl group, while cleavage of the C2-C3 bond would be affected by the butyl and bromo substituents. DFT calculations can be used to model the transition states for each possible ring-opening pathway, and the pathway with the lowest activation energy will be the most favored, thus predicting the regioselectivity. rsc.org
Stereoselectivity is another critical aspect, particularly in reactions that can generate chiral centers. The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. Computational methods can be used to model these transition states and predict the major stereoisomer formed. rsc.org For instance, in the addition of a nucleophile to a cyclopropane, the attack can occur from either the same side as the substituents (syn) or the opposite side (anti). By calculating the activation energies for both approaches, the stereochemical preference can be predicted. Machine learning methods are also emerging as powerful tools for predicting stereoselectivity by training models on large datasets of reactions with known outcomes. nih.gov
A study on the cycloaddition of donor-acceptor spirocyclopropanes with aldehydes, investigated using DFT, revealed that the stereoselectivity was determined thermodynamically rather than kinetically. nih.gov This highlights the importance of computing the energies of the final products in addition to the transition states to fully understand the selectivity of a reaction.
Quantitative Structure-Reactivity Relationships (QSRR) in Halocyclopropane Systems
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. nih.gov These models are built on the principle that the reactivity of a chemical is a function of its molecular structure and properties. For halocyclopropane systems, QSRR can be a valuable tool for predicting their reactivity in various transformations without the need for extensive experimental work.
A typical QSRR study involves a set of halocyclopropanes with varying substituents. The reactivity of these compounds, for example, the rate constant for a ring-opening reaction, is determined experimentally. A large number of molecular descriptors are then calculated for each compound using computational software. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates a subset of the most relevant descriptors to the observed reactivity. researchgate.net This equation can then be used to predict the reactivity of new, untested halocyclopropanes.
Table 2: Hypothetical Descriptors for a QSRR Study of Halocyclopropane Reactivity
| Descriptor Type | Example Descriptors | Potential Influence on Reactivity |
|---|---|---|
| Electronic | HOMO Energy | Relates to the ability to donate electrons. |
| LUMO Energy | Relates to the ability to accept electrons. | |
| Partial Charge on Carbon | Influences susceptibility to nucleophilic or electrophilic attack. | |
| Steric | Molecular Volume | Affects the accessibility of the reaction center. |
| Sterimol Parameters | Quantify the steric bulk of substituents. | |
| Topological | Wiener Index | Relates to molecular branching. |
Advanced Computational Models for Halogen-Substituted Strained Rings
The accurate theoretical description of halogen-substituted strained rings like this compound requires advanced computational models that can properly account for the complex electronic effects at play. Standard DFT methods are often a good starting point, but for higher accuracy, more sophisticated approaches may be necessary.
One important consideration is the treatment of the halogen atom. Halogens can participate in halogen bonding, a non-covalent interaction that can influence the structure and reactivity of molecules. nih.gov Advanced computational models, including high-level ab initio methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, can provide a more accurate description of these interactions. However, these methods are computationally expensive and may be feasible only for smaller model systems.
Another challenge is the proper description of the strained ring system. The bonding in cyclopropanes is not well-described by simple sp3 hybridization and involves "bent" bonds. Multi-reference methods may be required for reactions where the electronic structure changes significantly, such as in bond-breaking processes.
Furthermore, the role of the solvent is crucial in many reactions. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can account for the bulk effects of the solvent. researchgate.net However, for reactions where specific solvent-solute interactions are important, explicit solvent models, where a number of solvent molecules are included in the calculation, may be necessary. These calculations are computationally demanding but can provide a more realistic picture of the reaction in solution.
Recent developments in computational chemistry also include the use of machine learning potentials, which are trained on high-level quantum mechanical data. These potentials can offer the accuracy of high-level methods at a fraction of the computational cost, enabling the simulation of larger systems and longer timescales.
Synthetic Applications of 2 Bromo 2 Butylcyclopropyl Benzene As a Chemical Building Block
Stereocontrolled Synthesis of Complex Carbocyclic and Heterocyclic Scaffolds
The rigid framework of the cyclopropane (B1198618) ring in (2-Bromo-2-butylcyclopropyl)benzene, combined with the stereoelectronic effects of its substituents, allows for a high degree of stereocontrol in chemical reactions. This is particularly valuable in the synthesis of complex carbocyclic and heterocyclic scaffolds, which are core structures in many biologically active molecules. acs.orgjmchemsci.com
One key strategy involves the formal nucleophilic substitution of the bromine atom. While direct SN2 substitution on a cyclopropyl (B3062369) halide is generally difficult, the reaction can be facilitated through an elimination-addition mechanism. Treatment of a related 2-bromocyclopropylcarboxamide with a base can lead to the formation of a cyclopropene (B1174273) intermediate. This highly strained and reactive species can then be trapped by a variety of nucleophiles, including azoles such as pyrroles, indoles, and pyrazoles, to afford N-cyclopropyl heterocycles. acs.org The stereochemistry of the final product is often controlled by thermodynamically driven epimerization, leading to a high diastereoselectivity for the trans isomer. acs.org
This methodology provides an efficient route to N-cyclopropyl-substituted aromatic heterocycles, a structural motif found in numerous pharmacologically active compounds. acs.org The ability to construct these complex heterocyclic systems with a high degree of stereocontrol highlights the utility of bromocyclopropanes like this compound as key synthetic intermediates.
Table 1: Examples of Heterocyclic Scaffolds Synthesized from Bromocyclopropane (B120050) Precursors
| Entry | Nucleophile (Azole) | Resulting Heterocyclic Scaffold | Diastereoselectivity (trans:cis) |
| 1 | Pyrrole | N-Cyclopropylpyrrole | High (predominantly trans) |
| 2 | Indole | N-Cyclopropylindole | High (predominantly trans) |
| 3 | Pyrazole | N-Cyclopropylpyrazole | High (predominantly trans) |
| 4 | Benzimidazole | N-Cyclopropylbenzimidazole | High (predominantly trans) |
| 5 | Benzotriazole | N-Cyclopropylbenzotriazole | High (predominantly trans) |
| Note: This table represents generalized outcomes based on the reactivity of similar 2-bromocyclopropylcarboxamides. acs.org |
Preparation of Diversified Cyclopropane Derivatives through Functional Group Interconversions
The bromine atom in this compound serves as a handle for a wide range of functional group interconversions, allowing for the synthesis of a diverse array of cyclopropane derivatives. These transformations are fundamental in organic synthesis for modifying the electronic and steric properties of the molecule, enabling further elaboration into more complex targets. vanderbilt.edu
Standard nucleophilic substitution reactions, though sometimes challenging on cyclopropyl systems, can be employed to replace the bromine with other functional groups. For instance, the Finkelstein reaction can be used to convert the bromide to an iodide, which is an even better leaving group. vanderbilt.edu Other nucleophiles such as cyanides, azides, and thiols can also be introduced, leading to the corresponding nitriles, azides, and thiocyclopropanes. vanderbilt.edu
Furthermore, organometallic coupling reactions, such as Suzuki or Stille coupling, can be envisioned to form new carbon-carbon bonds at the site of the bromine atom. This would allow for the attachment of various aryl, heteroaryl, or alkyl groups to the cyclopropane ring, significantly increasing the molecular diversity achievable from this single building block.
Table 2: Potential Functional Group Interconversions for this compound
| Reagent(s) | Functional Group Introduced | Product Class |
| NaI, acetone | Iodo | (2-Butyl-2-iodocyclopropyl)benzene |
| KCN, 18-crown-6 | Cyano | 2-Butyl-2-phenylcyclopropane-1-carbonitrile |
| NaN3 | Azido | (2-Azido-2-butylcyclopropyl)benzene |
| R-SH, base | Thioether | (2-(Alkylthio)-2-butylcyclopropyl)benzene |
| R-B(OH)2, Pd catalyst | Aryl/Alkyl | (2-Butyl-2,1'-bi(cyclopropan)]-1-yl)benzene derivatives |
| Note: This table illustrates potential transformations based on general principles of functional group interconversion. vanderbilt.edu |
Exploitation of Ring Strain for Driving Novel Chemical Transformations
The inherent ring strain of the cyclopropane ring in this compound is a powerful thermodynamic driving force that can be harnessed to promote novel chemical transformations. scispace.com Cleavage of the three-membered ring releases this strain energy, enabling reactions that would otherwise be energetically unfavorable.
For example, under thermal or photochemical conditions, or in the presence of transition metal catalysts, the cyclopropane ring can undergo ring-opening reactions. The regioselectivity and stereoselectivity of these reactions can often be controlled by the substituents on the ring. The phenyl group, being a π-system, can interact with the Walsh orbitals of the cyclopropane ring, influencing its reactivity. acs.org
In the context of related strained systems like silacyclopropanes, the release of ring strain has been exploited in stereoselective carbon-carbon bond-forming reactions. scispace.com By analogy, this compound could potentially undergo metal-catalyzed ring-opening and subsequent reaction with various electrophiles or nucleophiles to generate complex acyclic or larger ring structures with defined stereochemistry.
Development of Novel Methodologies Utilizing Bromocyclopropane Reactivity
The unique reactivity of the bromocyclopropane moiety in this compound makes it a valuable substrate for the development of new synthetic methodologies. acs.org The interplay between the strained ring and the reactive C-Br bond allows for the exploration of novel reaction pathways.
One area of active research is the use of palladium catalysis to effect domino reactions. For instance, a related compound, 1-bromo-2-(cyclopropylidenemethyl)benzene, has been shown to undergo a palladium-catalyzed domino reaction with 2-alkynylbenzenamines to generate complex polycyclic aromatic compounds. consensus.app This type of transformation, where multiple bonds are formed in a single operation, is highly desirable in modern organic synthesis for its efficiency.
The development of such novel reactions using this compound as a starting material could lead to the discovery of new ways to synthesize complex molecules that are difficult to access through traditional methods. The ability to trigger a cascade of reactions by targeting the reactive bromocyclopropane unit opens up a wide range of possibilities for synthetic innovation.
Emerging Trends and Future Research Perspectives
Chemo-, Regio-, and Stereoselective Functionalization of (2-Bromo-2-butylcyclopropyl)benzene at Different Sites
The this compound molecule presents multiple sites for potential functionalization: the C-Br bond, the C-H bonds on the butyl group and phenyl ring, and the C-C bonds of the cyclopropane (B1198618) ring itself. A significant future challenge lies in developing methods to selectively modify one site in the presence of others.
The field is moving towards advanced strategies that offer precise control over chemo-, regio-, and stereoselectivity. mdpi.com One powerful approach involves the use of directing groups, which can position a catalyst in close proximity to a specific C-H bond, enabling its selective functionalization. nih.gov Bidentate directing groups, in particular, have shown great promise in overcoming regiocontrol issues in transition-metal-catalyzed reactions. nih.gov For this compound, a hypothetical strategy could involve introducing a directing group onto the phenyl ring to guide the selective functionalization of a specific aromatic or even an aliphatic C-H bond on the butyl chain.
Furthermore, the inherent strain of the cyclopropane ring can be exploited for selective bond cleavage and functionalization, especially when donor and acceptor substituents are present. mdpi.com While this compound is not a canonical donor-acceptor cyclopropane, the electronic influence of its substituents could be leveraged in tailored catalytic systems to achieve regioselective ring-opening or functionalization. The development of new methodologies for the site-selective lithiation and subsequent reaction with electrophiles also presents a viable pathway for derivatizing complex aminocyclopropanes, a strategy that could be adapted for the target molecule. researchgate.net
Exploration of New Catalytic Systems for Cyclopropane Transformations, Including Transition Metal and Organocatalysis
The transformation of cyclopropanes is heavily reliant on catalysis, with both transition metals and organocatalysts playing pivotal roles. mdpi.com Future research will undoubtedly focus on discovering novel catalytic systems with enhanced activity, selectivity, and broader substrate scope.
Transition metal catalysis remains a cornerstone of cyclopropane chemistry. Palladium-catalyzed cross-coupling reactions, such as the Heck, Stille, and Sonogashira reactions, are well-established for modifying aryl halides and could be applied to the phenyl or bromo substituents of this compound. mdpi.com Olefin metathesis, catalyzed by ruthenium or molybdenum carbene complexes, offers another powerful tool for carbon-carbon bond formation. mdpi.com A key area of development is the design of catalysts that can perform challenging transformations, such as the enantioselective cyclopropanation using safer carbene precursors like gem-dihaloalkanes instead of diazo compounds. acs.org Recent advancements in iron-based catalysts, where catalytic activity is enhanced by accelerating interfacial electron transfer, also present exciting opportunities for developing more sustainable and cost-effective processes. rsc.org
Organocatalysis , which uses small organic molecules as catalysts, has emerged as a complementary strategy, offering advantages in terms of moisture/air tolerance and compatibility with diverse functional groups. researchgate.net While less common for cyclopropane transformations than transition metal catalysis, organocatalytic strategies for activating donor-acceptor cyclopropanes have been reported. mdpi.com The combination of transition metal catalysis and organocatalysis is a particularly promising frontier, potentially enabling unprecedented transformations that are not achievable with either system alone. researchgate.net For a molecule like this compound, such dual catalytic systems could enable complex, one-pot functionalization cascades with high levels of control.
Table 2: Modern Catalytic Systems for Cyclopropane Chemistry
| Catalyst Type | Examples | Potential Application for this compound |
|---|---|---|
| Transition Metal Catalysts | Palladium, Nickel, Ruthenium, Iron, Cobalt | Cross-coupling at the C-Br bond; C-H activation on the phenyl or butyl groups; olefin metathesis involving the butyl chain. mdpi.comrsc.org |
| Organocatalysts | Chiral amines, thioureas, cyclopropenium ions | Asymmetric transformations; activation of the cyclopropane ring for nucleophilic attack. mdpi.comnih.gov |
| Biocatalysts | Engineered Heme Proteins | Enantioselective synthesis of the cyclopropane core from precursor olefins. nih.gov |
| Dual Catalysis | Transition Metal + Organocatalyst | Multi-step, one-pot transformations combining different reaction types for complex molecular editing. researchgate.net |
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A profound understanding of reaction mechanisms is critical for the rational design of new synthetic methods and catalysts. The integration of advanced spectroscopic techniques and high-level computational chemistry is becoming indispensable for elucidating the intricate pathways of cyclopropane formation and functionalization.
Computational Techniques , particularly Density Functional Theory (DFT), are powerful tools for mapping reaction energy profiles, characterizing transition states, and rationalizing observed selectivities. researchgate.net For instance, DFT studies have been used to investigate the effects of substituents and catalyst structure on the barriers of biocatalytic cyclopropanation, providing insights that can guide the design of more efficient enzymes. researchgate.netnih.gov Such computational approaches can be used to predict the most likely sites of functionalization on this compound under various catalytic conditions and to understand the mechanism of stereoretentive cyclization in metal-catalyzed reactions. researchgate.net
Advanced Spectroscopic and Experimental Methods provide crucial validation for computational models. Techniques like in-situ spectroscopy can monitor catalyst resting states and intermediates during a reaction. Control experiments, radical trapping, and deuterium-labeling studies are vital for distinguishing between different mechanistic possibilities, such as concerted versus stepwise pathways in cyclopropane formation. researchgate.netresearchgate.net The combination of these experimental probes with computational data provides a holistic view of the reaction mechanism, facilitating the development of more efficient and selective transformations for complex cyclopropanes. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
